1-benzyl-4-[5-(1H-pyrazol-1-ylmethyl)-1,3-thiazol-2-yl]piperazine
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Overview
Description
1-benzyl-4-[5-(1H-pyrazol-1-ylmethyl)-1,3-thiazol-2-yl]piperazine is a complex organic compound that features a unique combination of a piperazine ring, a thiazole ring, and a pyrazole ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-4-[5-(1H-pyrazol-1-ylmethyl)-1,3-thiazol-2-yl]piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under acidic conditions.
Attachment of the Pyrazole Ring: The thiazole intermediate is then reacted with a pyrazole derivative, often through a nucleophilic substitution reaction.
Formation of the Piperazine Ring: The final step involves the cyclization of the intermediate with a suitable diamine, such as ethylenediamine, under basic conditions to form the piperazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-4-[5-(1H-pyrazol-1-ylmethyl)-1,3-thiazol-2-yl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzyl or pyrazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents like dichloromethane or chloroform, with catalysts such as palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-benzyl-4-[5-(1H-pyrazol-1-ylmethyl)-1,3-thiazol-2-yl]piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-benzyl-4-[5-(1H-pyrazol-1-ylmethyl)-1,3-thiazol-2-yl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. For example, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-benzyl-4-[5-(1H-pyrazol-1-ylmethyl)-1,3-thiazol-2-yl]piperidine
- 1-benzyl-4-[5-(1H-pyrazol-1-ylmethyl)-1,3-thiazol-2-yl]morpholine
- 1-benzyl-4-[5-(1H-pyrazol-1-ylmethyl)-1,3-thiazol-2-yl]pyrrolidine
Uniqueness
1-benzyl-4-[5-(1H-pyrazol-1-ylmethyl)-1,3-thiazol-2-yl]piperazine is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-5-(pyrazol-1-ylmethyl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5S/c1-2-5-16(6-3-1)14-21-9-11-22(12-10-21)18-19-13-17(24-18)15-23-8-4-7-20-23/h1-8,13H,9-12,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBXBGFOIBKRQCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC=C(S3)CN4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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